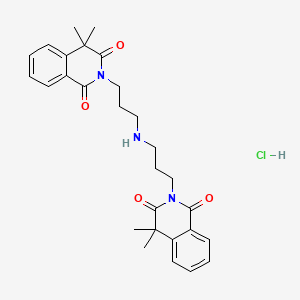
2,2'-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoqu inolinedione) hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its isoquinolinedione core, which is a bicyclic structure containing nitrogen atoms, and its trimethylene linkage, which connects two isoquinolinedione units.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinolinedione Units: The isoquinolinedione units can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.
Linkage Formation: The trimethylene linkage is introduced by reacting the isoquinolinedione units with a suitable reagent, such as a diamine, under controlled conditions to form the iminobis(trimethylene) linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolazepam: A compound with a similar isoquinolinedione core, used as a tranquilizer.
Isoquinoline Derivatives: Other compounds with isoquinoline structures, used in various applications.
Uniqueness
2,2’-(Iminobis(trimethylene))-di(4,4-dimethyl-1,3-(2H,4H)-isoquinolinedione) hydrochloride is unique due to its specific trimethylene linkage and the presence of two isoquinolinedione units. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
62658-94-0 |
|---|---|
Formule moléculaire |
C28H34ClN3O4 |
Poids moléculaire |
512.0 g/mol |
Nom IUPAC |
2-[3-[3-(4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)propylamino]propyl]-4,4-dimethylisoquinoline-1,3-dione;hydrochloride |
InChI |
InChI=1S/C28H33N3O4.ClH/c1-27(2)21-13-7-5-11-19(21)23(32)30(25(27)34)17-9-15-29-16-10-18-31-24(33)20-12-6-8-14-22(20)28(3,4)26(31)35;/h5-8,11-14,29H,9-10,15-18H2,1-4H3;1H |
Clé InChI |
LKTARUONHONULH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCCNCCCN3C(=O)C4=CC=CC=C4C(C3=O)(C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


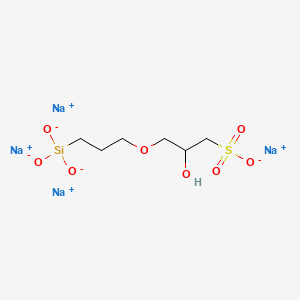

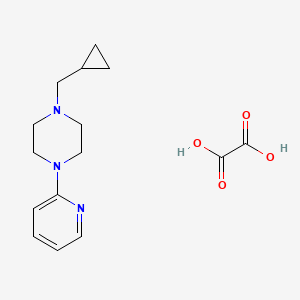



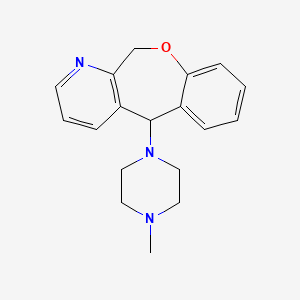

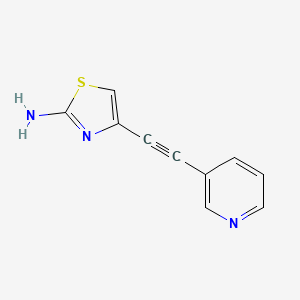


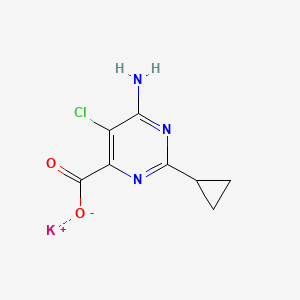
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)

